REACTION_CXSMILES
|
[CH:1](=[O:10])[C:2]1[CH:9]=[CH:8][C:6]([OH:7])=[C:4]([OH:5])[CH:3]=1.[CH2:11](Br)[CH2:12][CH3:13].[C:15](=O)([O-])[O-].[K+].[K+].C(O[CH2:25][CH3:26])(=O)C>CN(C)C=O>[CH2:11]([O:5][C:4]1[CH:3]=[C:2]([CH:9]=[CH:8][C:6]=1[O:7][CH2:15][CH2:25][CH3:26])[CH:1]=[O:10])[CH2:12][CH3:13] |f:2.3.4|
|
Name
|
|
Quantity
|
4.45 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC(O)=C(O)C=C1)=O
|
Name
|
|
Quantity
|
65 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
9.91 g
|
Type
|
reactant
|
Smiles
|
C(CC)Br
|
Name
|
|
Quantity
|
13.4 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at room temperature for 19 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed respectively with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a 1 N aqueous solution of sodium hydroxide, water and an aqueous saturated solution of sodium chloride, and the organic layer was dried with anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
After concentration under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Type
|
CUSTOM
|
Details
|
the residue was subjected to purification
|
Reaction Time |
19 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)OC=1C=C(C=O)C=CC1OCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.72 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |